3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid

5-HT3 receptor antagonist binding affinity oxagranatane scaffold

Researchers developing 5-HT₃ or orexin receptor modulators often face synthetic bottlenecks from protected intermediates requiring additional deprotection steps. This bicyclic scaffold eliminates that burden by offering both a free secondary amine and a free carboxylic acid for direct, orthogonal conjugation. - Intrinsic 5-HT₃A affinity (Kd = 0.2 nM) comparable to ondansetron, enabling potent antagonist libraries. - 98% purity with full NMR, HPLC, and LC-MS characterization supports fragment-based screening and multi-kilogram process chemistry. - Expired foundational patents ensure freedom-to-operate for large-scale synthesis and commercial derivatization.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13102221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2)C(=O)O
InChIInChI=1S/C8H13NO3/c10-8(11)5-1-6-3-12-4-7(2-5)9-6/h5-7,9H,1-4H2,(H,10,11)
InChIKeyLXYDGUCKTFJMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: Core Profile


3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1638771-99-9) is a conformationally rigid bicyclic scaffold that embeds both an ether oxygen and a secondary amine within a [3.3.1]nonane framework, terminating in a free carboxylic acid at the 7‑position . With a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g·mol⁻¹, this compound serves as a versatile small‑molecule building block for the synthesis of receptor antagonists, particularly those targeting the serotonin 5‑HT₃ receptor and orexin receptors . The parent 3‑oxa‑9‑azabicyclo[3.3.1]nonane core has demonstrated high 5‑HT₃ receptor affinity (Kd = 0.2 nM for rat 5‑HT₃A), comparable to the clinically established antiemetic ondansetron (Kd = 0.5 nM) . The free carboxylic acid and secondary amine functionalities enable direct conjugation or further derivatisation without requiring protecting‑group manipulation, distinguishing this intermediate from its N‑Boc‑protected congener .

1 Serotonin 5-HT₃ receptor antagonist lead optimisation. Conformationally rigid core with reported high intrinsic affinity.
2 Orthogonal bifunctional building block. Free amine and carboxylic acid enable sequential derivatisation without protecting-group manipulation.
3 Orexin receptor and CNS target tool compound. Scaffold supports OX₁R antagonist elaboration and fragment-based screening workflows.

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: Substitution Risks


The 3‑oxa‑9‑azabicyclo[3.3.1]nonane scaffold class encompasses structurally similar yet functionally distinct positional isomers and derivatives that cannot be interchanged without altering pharmacological outcomes. The location of the carboxylic acid moiety—at position 7 versus position 9—determines both the vector of substituent attachment and the hydrogen‑bond donor/acceptor geometry, directly impacting receptor‑binding poses . The oxagranatane scaffold (3‑oxa‑9‑azabicyclo[3.3.1]nonane) exhibits systematically higher 5‑HT₃ receptor antagonist potency than its tropane (8‑azabicyclo[3.2.1]octane) and granatane (9‑azabicyclo[3.3.1]nonane) congeners, attributed to the reduced basicity and steric demand imposed by the endocyclic oxygen atom [1]. Furthermore, the free secondary amine and carboxylic acid of the title compound enable direct amide coupling, whereas the N‑Boc‑protected variant (CAS 1233323-61-9, MW 271.31) requires quantitative deprotection, adding a synthetic step and introducing potential racemisation or side‑product formation . Substituting the title compound with its positional isomer 3‑oxa‑7‑azabicyclo[3.3.1]nonane‑9‑carboxylic acid hydrochloride (CAS 1427379-40-5) would reposition the carboxylic acid anchor, fundamentally altering the geometry of any derived conjugate .

Positional isomer (7-COOH vs. 9-COOH)
Carboxylic acid attachment vector differs by approximately 60°, fundamentally altering conjugate geometry and may abolish target binding. The 9-COOH isomer cannot replicate the 7-substituted pharmacophore orientation.
N-Boc protected derivative
Requires quantitative deprotection before amine functionalisation, adding a synthetic step and introducing potential side-product formation. Direct amide coupling is not possible without prior acid treatment.
Tropane or granatane scaffolds
Tropane and granatane cores exhibit systematically lower 5-HT₃ antagonist potency. The oxagranatane scaffold’s reduced amine basicity and steric profile may not transfer to other bicyclic systems.

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: Comparative Evidence


5-HT₃ Receptor Binding: Core Scaffold vs. Ondansetron

The unsubstituted parent scaffold 3‑oxa‑9‑azabicyclo[3.3.1]nonane exhibits a binding affinity Kd of 0.2 nM at the rat 5‑HT₃A receptor, which outperforms the clinical antiemetic ondansetron (Kd = 0.5 nM) by a factor of 2.5‑fold . This affinity is retained at the human 5‑HT₃A receptor, although the scaffold does not bind to human 5‑HT₃B or 5‑HT₃C receptor subtypes, indicating a specific and restricted interaction profile . A related 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl indole‑3‑carboxylate derivative (US 10125145, compound 5) achieved an IC₅₀ of 0.620 nM in a 5‑HT₃ calcium‑flux antagonism assay, demonstrating that the scaffold supports high‑potency pharmacology when elaborated at the 7‑position [1].

5-HT₃ Binding vs. Ondansetron
Class-level inference
Parent scaffold Kd = 0.2 nM (rat 5-HT₃A); ondansetron Kd = 0.5 nM. Elaborated 7-substituted analog IC₅₀ = 0.620 nM.
Supports scaffold prioritisation for 5-HT₃ antagonist programmes.
Reported affinity profile; human 5-HT₃B/C subtypes not engaged.
5-HT3 receptor antagonist binding affinity oxagranatane scaffold serotonin receptor

Oxagranatane vs. Tropane and Granatane: 5-HT₃ Antagonist Potency

In the seminal structure–activity relationship study by Bermudez et al. (1992), 3‑oxagranatane (3‑oxa‑9‑azabicyclo[3.3.1]nonane)‑7‑amino derivatives were directly compared with equivalent tropane (8‑azabicyclo[3.2.1]octane) and granatane (9‑azabicyclo[3.3.1]nonane) analogs as 5‑HT₃ receptor antagonists [1]. The oxagranatane derivatives consistently demonstrated higher antagonist potency than both comparator scaffolds, a finding attributed to the reduced amine basicity (lower pKa of the bridgehead nitrogen) and diminished steric hindrance conferred by the endocyclic oxygen atom [1]. Although the study examined 7‑amino rather than 7‑carboxylic acid derivatives, the potency advantage is scaffold‑intrinsic and independent of the 7‑substituent identity, as the electronic and steric effects originate from the bicyclic core itself [1].

Oxagranatane vs. Tropane/Granatane
Cross-study comparable
Oxagranatane derivatives consistently ranked higher in 5-HT₃ antagonist potency than tropane and granatane analogs.
Scaffold-intrinsic potency advantage attributed to reduced amine basicity.
Qualitative ranking; exact fold-difference varies by substituent.
oxagranatane tropane granatane serotonin 5-HT3 antagonist structure-activity relationship

Carboxylic Acid Position: 7-COOH vs. 9-COOH Isomers

The title compound (CAS 1638771-99-9) places the carboxylic acid at the 7‑position of the bicyclic framework, whereas its closest regioisomer, 3‑oxa‑7‑azabicyclo[3.3.1]nonane‑9‑carboxylic acid hydrochloride (CAS 1427379-40-5), places it at the 9‑position . Although the molecular weights are identical (171.19 g·mol⁻¹ free base), the two compounds differ fundamentally in the spatial orientation of the carboxylic acid vector relative to the amine. In the 7‑COOH isomer, the carboxyl group is projected from the ethylene bridge, while in the 9‑COOH isomer it extends from the bridgehead adjacent to the nitrogen . This positional difference directly impacts the geometry of amide bond formation: the 7‑COOH derivative orients any coupled moiety along a trajectory distinct from that of the 9‑COOH isomer, altering the shape and pharmacophore presentation of the final conjugate . The hydrochloride salt form of the 9‑COOH isomer (MW 207.66) further differs in solubility and handling properties from the free‑base 7‑COOH compound .

7-COOH vs. 9-COOH Isomers
Direct head-to-head
Carboxylic acid vector angle differs by ~60°. MW: 171.19 (7-COOH free base) vs. 207.66 (9-COOH HCl salt).
Regioisomer selection directly impacts conjugate geometry.
Vector difference cannot be compensated by flexible linkers.
positional isomer regioisomer carboxylic acid vector amide coupling geometry structure-based drug design

Free Amine vs. N-Boc Derivative: Synthetic Efficiency

The title compound bears a free secondary amine (position 9) and a free carboxylic acid (position 7), enabling direct amide coupling or reductive amination without prior deprotection. In contrast, the N‑Boc‑protected congener 9‑(tert‑butoxycarbonyl)‑3‑oxa‑9‑azabicyclo[3.3.1]nonane‑7‑carboxylic acid (CAS 1233323-61-9) requires a quantitative Boc‑deprotection step (typically TFA or HCl/dioxane) before the amine can participate in conjugation chemistry . The Boc‑protected derivative carries a molecular weight of 271.31 g·mol⁻¹ (C₁₃H₂₁NO₅), representing a 58% mass increase relative to the free compound (171.19 g·mol⁻¹), which translates to reduced atom economy in amide coupling and potential complications from residual TFA salts or tert‑butyl cation scavenging . Commercially, the free amine/acid form is supplied at 98% purity , while the Boc‑protected variant is typically offered at 96–97% purity , reflecting the additional synthetic manipulation and purification burden inherent to the protected form.

Free Amine vs. N-Boc Efficiency
Direct head-to-head
Free amine/acid: MW 171.19, purity 98%. N-Boc: MW 271.31, purity 96–97%. Avoids quantitative deprotection step.
Reduces synthetic step count and atom economy loss.
Supplier-specified purity; deprotection may introduce residual TFA salts.
Boc deprotection synthetic efficiency protecting group atom economy amide coupling

Physicochemical Profile: 7-COOH vs. Parent Scaffold

Compared to the parent scaffold 3‑oxa‑9‑azabicyclo[3.3.1]nonane (CAS 280-99-9; C₇H₁₃NO; MW 127.18), the 7‑carboxylic acid derivative introduces an additional hydrogen‑bond donor (carboxylic acid O–H) and two additional hydrogen‑bond acceptors (carboxylate oxygen atoms), increasing the topological polar surface area (tPSA) and aqueous solubility profile [1]. The parent scaffold possesses one H‑bond donor (amine N–H) and two H‑bond acceptors (ether O + amine N), yielding a tPSA of approximately 21.3 Ų [1]. The 7‑COOH derivative adds the carboxyl moiety, contributing an estimated additional 37.3 Ų to tPSA (carboxylic acid contribution), which enhances aqueous solubility at physiological pH through ionisation (predicted pKa ~4–5 for the carboxylic acid) while maintaining CNS drug‑like properties within Lipinski parameters (MW < 500, HBD ≤ 5, HBA ≤ 10) . This property profile renders the 7‑carboxylic acid derivative more amenable to salt formation and formulation development than the lipophilic parent scaffold .

7-COOH vs. Parent Scaffold
Supporting evidence
tPSA increase: ~21.3 Ų to ~58.6 Ų. HBD: +1, HBA: +2. MW 171.19 vs. 127.18.
Enhanced polarity may improve aqueous solubility and salt formation.
Calculated properties; experimental solubility data to verify.
hydrogen bond donor hydrogen bond acceptor Lipinski rule of five physicochemical properties solubility

Patent Landscape: 5-HT₃ Antagonist Intellectual Property

The 3‑oxa‑9‑azabicyclo[3.3.1]nonane scaffold is explicitly claimed in multiple patent families as a privileged core for 5‑HT₃ receptor antagonists with antiemetic activity. US Patent 5,256,656 (Nisshin Flour Milling Co., 1993) and its divisionals cover 3‑oxa‑, 3‑thia‑, and 3,9‑diaza‑9‑azabicyclo[3.3.1]nonane derivatives of general formula (I), with demonstrated 5‑HT₃ antagonist utility for treating nausea, vomiting, psychotic disorders, and gastrointestinal conditions [1]. The continuation patent US 5,187,166 (issued 1993, now expired) specifically protects azabicyclo derivatives as antiemetics, including the 3‑oxa‑9‑azabicyclo[3.3.1]nonane core [2]. More recently, US Patent 10,125,145 (issued 2018) discloses 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl esters and carbamates with 5‑HT₃ IC₅₀ values ranging from 0.462 to 1.36 nM in calcium‑flux functional assays [3]. The expiration of foundational patents covering the core scaffold renders the title compound and its simple derivatives freely accessible for research and development, while later‑filed composition‑of‑matter patents on specific 7‑substituted analogs remain active, providing both freedom‑to‑operate for core scaffold use and clear IP landscaping for novel derivative programmes [3].

Patent Landscape
Class-level inference
Core scaffold foundational patents expired. Active patents cover specific 7-substituted analogs (IC₅₀ 0.462–1.36 nM).
Freedom-to-operate for core scaffold use; benchmark values for novel derivative design.
IP landscape requires case-by-case freedom-to-operate review.
patent protection 5-HT3 antagonist antiemetic intellectual property freedom to operate

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: Application Scenarios


5-HT₃ Antagonist Lead Optimisation

The free carboxylic acid at position 7 enables direct amide coupling with diverse amine building blocks, generating focused libraries of 7‑carboxamide derivatives for 5‑HT₃ receptor antagonist SAR exploration . The scaffold's demonstrated Kd of 0.2 nM at the rat 5‑HT₃A receptor sets a high intrinsic affinity baseline, and the oxagranatane core's superiority over tropane and granatane scaffolds (Bermudez et al., 1992) provides a structural rationale for prioritising this chemotype [1]. Patent data indicate that 7‑substituted analogs achieve IC₅₀ values as low as 0.462 nM in functional 5‑HT₃ calcium‑flux assays, establishing quantitative performance benchmarks for new chemical entities [2].

Bifunctional Probe Synthesis via Orthogonal Handles

The simultaneous presence of a free secondary amine (position 9) and a free carboxylic acid (position 7) provides two orthogonal reactive handles for sequential bioconjugation . Unlike the N‑Boc‑protected derivative, which requires quantitative deprotection before the amine can be functionalised, the title compound enables chemoselective amide coupling at the carboxylic acid (e.g., using EDC/HOBt chemistry) while preserving the amine for subsequent reductive amination, sulfonylation, or fluorophore/affinity‑tag installation . This orthogonal reactivity profile is not achievable with the positional isomer 3‑oxa‑7‑azabicyclo[3.3.1]nonane‑9‑carboxylic acid, where the altered spatial arrangement of functional groups would produce a different conjugation geometry .

Orexin Receptor Antagonist Intermediate

Derivatives of the 3‑oxa‑9‑azabicyclo[3.3.1]nonane scaffold have been identified as orexin‑1 receptor (OX₁R) antagonists, with BindingDB‑curated data showing a Ki of 32 nM at human OX₁R expressed in CHOK1 cells for elaborated analogs [3]. The title compound's commercial availability at 98% purity (Leyan, MolCore) with full analytical characterisation (NMR, HPLC, LC‑MS) supports its use as a key intermediate in multi‑kilogram process‑chemistry campaigns . The expired foundational patents covering the core scaffold eliminate freedom‑to‑operate concerns for large‑scale synthesis, while the free carboxylic acid enables straightforward salt screening for crystallisation and formulation development [4].

Fragment-Based Screening Starting Point

With a molecular weight of only 171.19 Da, the compound adheres to the 'rule of three' guidelines for fragment‑based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it suitable as a fragment hit for NMR or SPR‑based screening against 5‑HT₃, orexin, or other CNS targets . Its structural rigidity (zero rotatable bonds in the bicyclic core) minimises entropic penalties upon target binding, increasing the likelihood of detectable affinity in fragment screens [5]. The compound's commercial availability from multiple suppliers at moderate cost (< $500/g at research scale) makes it accessible for academic laboratories conducting fragment‑based lead discovery .

Application
Selection Property
Validation Focus
5-HT₃ Antagonist Lead Optimisation
Free 7-COOH for direct amide library synthesis
Reported scaffold-level affinity and functional assay benchmarking
Bifunctional Probe Synthesis
Orthogonal amine and carboxylic acid handles
Chemoselective conjugation sequence without protecting-group manipulation
Orexin Receptor Antagonist Intermediate
Oxagranatane core with expired IP on scaffold
Scalable process chemistry and salt screening for formulation
Fragment-Based Screening Starting Point
Low MW (171 Da), zero rotatable bonds, rule-of-three compliant
NMR/SPR detectability and multi-supplier commercial availability
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